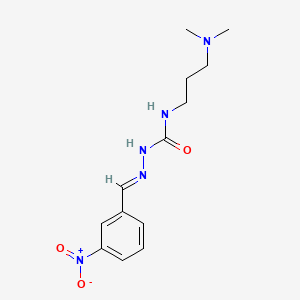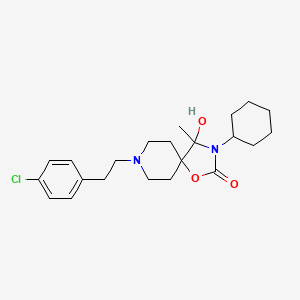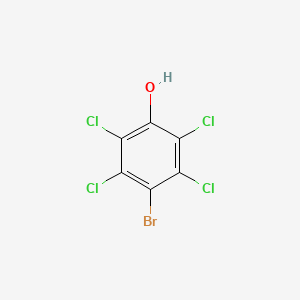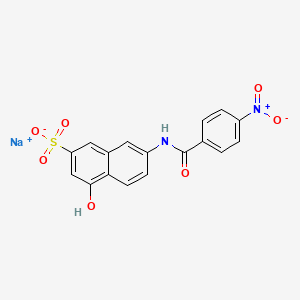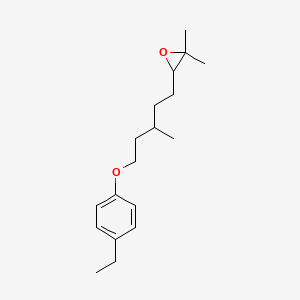
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is a complex organic compound known for its unique structural features and diverse applications. This compound belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of the oxirane ring imparts significant reactivity, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require a solvent, such as dichloromethane, and a catalyst to facilitate the formation of the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biological processes.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxirane, 2-ethyl-3-(3-ethyl-5-(4-ethylphenoxy)pentyl)-2-methyl-
- Oxirane, 2-ethyl-3-(5-(4-ethylphenoxy)-2,3-dimethylpentyl)-2-methyl-
Uniqueness
Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl- is unique due to its specific structural features, which impart distinct reactivity and applications. The presence of the 4-ethylphenoxy group and the 3-methylpentyl chain differentiates it from other similar compounds, leading to unique chemical and physical properties.
This detailed article provides a comprehensive overview of Oxirane, 3-(5-(4-ethylphenoxy)-3-methylpentyl)-2,2-dimethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
52388-21-3 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-[5-(4-ethylphenoxy)-3-methylpentyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C18H28O2/c1-5-15-7-9-16(10-8-15)19-13-12-14(2)6-11-17-18(3,4)20-17/h7-10,14,17H,5-6,11-13H2,1-4H3 |
InChI-Schlüssel |
WVLWDXHUWRBFOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCCC(C)CCC2C(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



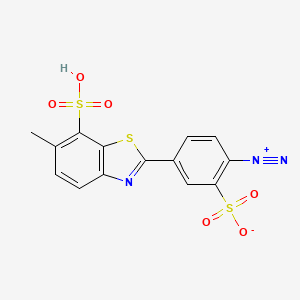


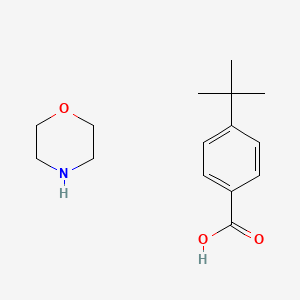
![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
